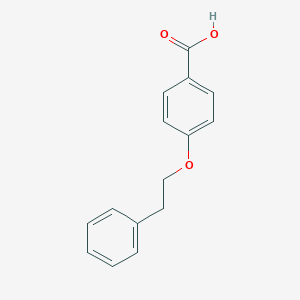

4-(2-Phenylethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQLEOHJRISXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300700 | |

| Record name | 4-(2-phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30762-06-2 | |

| Record name | 30762-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-phenylethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2-Phenylethoxy)benzoic Acid

Abstract

4-(2-Phenylethoxy)benzoic acid is an aromatic carboxylic acid featuring a flexible ether linkage to a phenethyl group. This combination of a rigid benzoic acid core and a more dynamic lipophilic tail presents a versatile scaffold for investigation in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical properties, a robust and validated synthetic protocol, comprehensive analytical characterization workflows, and an expert perspective on its potential applications for researchers, scientists, and drug development professionals. The content herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical utility in a laboratory setting.

Core Chemical Identity and Physicochemical Profile

This compound is a solid organic compound characterized by a benzoic acid core where the hydroxyl group at the para-position is replaced by a 2-phenylethoxy group. This structure imparts a unique balance of hydrophilicity from the carboxylic acid moiety and lipophilicity from the aromatic rings and ether linkage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30762-06-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [2][3] |

| Purity | ≥95% (Typical commercial grade) | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). | [2] |

| pKa (Predicted) | ~4.2-4.5 (The phenylethoxy group may slightly increase the pKa compared to unsubstituted benzoic acid's pKa of 4.2). | [2] |

| XlogP (Predicted) | 3.4 | [4] |

Note: Predicted values are computationally derived and serve as an estimation; experimental verification is recommended.

Synthesis and Purification: A Validated Approach

The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. The causality behind this choice lies in its reliability, high-yield potential, and the ready availability of starting materials. The process involves the nucleophilic substitution of a halide by a phenoxide ion.

Synthetic Pathway Overview

The synthesis is a two-step process. First, a 4-hydroxybenzoate ester is deprotonated with a strong base to form a nucleophilic phenoxide. This intermediate then reacts with a phenethyl halide (e.g., (2-bromoethyl)benzene) in an Sₙ2 reaction. The final step is the saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.

Figure 1: Williamson ether synthesis pathway for this compound.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and a robust purification step to ensure high purity of the final product.

Materials:

-

Methyl 4-hydroxybenzoate

-

(2-Bromoethyl)benzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc) and Hexanes for TLC and chromatography

-

Deionized water

Procedure:

-

Ether Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate, potassium carbonate (2.5 equivalents), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add (2-bromoethyl)benzene (1.1 equivalents) to the mixture.

-

Heat the reaction to 80-90 °C and maintain for 6-12 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction. DMF is an ideal polar aprotic solvent as it solvates the potassium cation, leaving the carbonate and phenoxide ions more reactive.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 4-hydroxybenzoate) is consumed.

-

-

Work-up and Isolation of Ester Intermediate:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(2-phenylethoxy)benzoate.

-

-

Saponification:

-

Dissolve the crude ester in methanol. Add an aqueous solution of sodium hydroxide (3-4 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the ester spot.

-

Cool the solution and remove the methanol via rotary evaporation.

-

-

Acidification and Product Isolation:

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. A white precipitate will form. The carboxylic acid is insoluble in acidic aqueous media, allowing for its isolation by precipitation.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to achieve high purity. Dry the final product under vacuum.

-

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is a critical, non-negotiable step. The following workflow provides a multi-faceted approach to characterization, ensuring a high degree of confidence in the material's quality.

Sources

An In-depth Technical Guide to 4-(2-Phenylethoxy)benzoic Acid

CAS Number: 30762-06-2

This technical guide provides a comprehensive overview of 4-(2-Phenylethoxy)benzoic acid, a significant molecule in the landscape of chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are fundamental structural motifs in medicinal chemistry. The versatility of the phenyl ring allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its ether linkage and carboxylic acid functionality, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines a rigid aromatic core with a flexible phenylethoxy chain, a feature often exploited in the design of ligands for various biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 30762-06-2 | |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | |

| Appearance | Solid | |

| Predicted pKa | 4.2-4.5 | |

| Predicted Solubility | Limited solubility in water, good solubility in organic solvents like methanol, ethanol, acetone, and DMSO. |

The presence of both hydrophobic (aromatic rings, ethoxy chain) and hydrophilic (carboxylic acid) moieties suggests that this compound will exhibit amphiphilic characteristics, influencing its behavior in biological systems and its utility in synthesis.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality of Experimental Choices

The chosen synthetic strategy leverages the acidity of the phenolic proton of a 4-hydroxybenzoic acid derivative and the reactivity of a phenylethyl halide. The use of a methyl or ethyl ester of 4-hydroxybenzoic acid is a critical strategic decision. It protects the carboxylic acid functionality, which would otherwise compete with the phenoxide in reacting with the alkyl halide. The ester group is then hydrolyzed in a subsequent step to yield the desired carboxylic acid. A strong base, such as potassium carbonate, is employed to deprotonate the phenol, creating the nucleophilic phenoxide in situ. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.

Step-by-Step Experimental Protocol

Step 1: Etherification

-

To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

-

Add (2-bromoethyl)benzene (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(2-phenylethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the purified methyl 4-(2-phenylethoxy)benzoate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution with 1M HCl until a white precipitate forms (pH ~2-3).

-

Filter the precipitate, wash with cold water, and dry under vacuum to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed through a suite of spectroscopic techniques. The expected data from these analyses provide a self-validating system, where each technique corroborates the findings of the others.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet typically downfield (> 10 ppm).- Aromatic Protons (Benzoic Acid Ring): Two doublets in the aromatic region (approx. 6.9-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring.- Aromatic Protons (Phenyl Ring of Phenylethoxy Group): A multiplet in the aromatic region (approx. 7.2-7.4 ppm).- Methylene Protons (-OCH₂-): A triplet around 4.2-4.3 ppm.- Methylene Protons (-CH₂-Ph): A triplet around 3.1-3.2 ppm. |

| ¹³C NMR | - Carboxylic Acid Carbon (C=O): A signal in the downfield region (approx. 167-172 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (approx. 114-163 ppm). The carbon attached to the ether oxygen will be the most downfield among the benzoic acid ring carbons.- Methylene Carbons (-OCH₂CH₂Ph): Two signals in the aliphatic region, one for the carbon attached to the oxygen (approx. 68-70 ppm) and one for the carbon attached to the phenyl group (approx. 35-37 ppm). |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.- C-O Stretch (Ether & Carboxylic Acid): Absorptions in the 1200-1300 cm⁻¹ region.- Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 242.- Key Fragmentation Patterns: Loss of the phenylethyl group, decarboxylation, and cleavage of the ether bond. |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable intermediate in the synthesis of pharmacologically active compounds. A notable example is its use in the development of novel chalcone fibrate hybrids as potential peroxisome proliferator-activated receptor alpha (PPARα) agonists.[1]

Mechanism of Action: PPARα Agonism

PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Agonists of PPARα, such as fibrate drugs, are used clinically to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

The synthesis of 4-(2-phenylethoxy) chalcone fibrate hybrids involves the coupling of the this compound moiety with a chalcone scaffold.[1] The resulting hybrid molecules have shown promising PPARα agonistic activity in vitro and significant hypolipidemic effects in vivo.[1] The 4-(2-phenylethoxy) portion of the molecule is crucial for establishing key interactions within the ligand-binding domain of the PPARα receptor, contributing to the overall activity of the compound.

Caption: Simplified signaling pathway of PPARα agonism.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with its versatile chemical handles, makes it an attractive building block for the creation of novel compounds with potential therapeutic value. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this compound, enabling further exploration of its properties and applications.

References

-

Hassan, R. M., Aboutabl, M. E., Bozzi, M., El-Behairy, M. F., El Kerdawy, A. M., Sampaolese, B., ... & Ghannam, I. A. Y. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]

Sources

4-(2-Phenylethoxy)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Phenylethoxy)benzoic Acid

Introduction

This compound is a benzoic acid derivative characterized by a phenylethoxy substituent at the para position. As a member of the ether-linked aromatic carboxylic acid family, it serves as a valuable building block in medicinal chemistry and materials science. Its structure combines a rigid benzoic acid moiety, offering a site for further functionalization or interaction with biological targets, with a more flexible phenylethoxy tail, which can modulate properties such as lipophilicity and solubility. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and comparative analysis for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Planning

The logical approach to synthesizing this compound involves disconnecting the molecule at its most reactive or synthetically accessible bonds. The ether linkage (C-O bond) between the benzoic acid ring and the phenylethoxy side chain is the most apparent disconnection point. This retrosynthetic analysis suggests two primary forward-synthesis strategies:

-

Williamson Ether Synthesis: An SN2 reaction between a phenoxide nucleophile (derived from a 4-hydroxybenzoic acid precursor) and a phenylethyl electrophile (a 2-phenylethyl halide).[1][2]

-

Mitsunobu Reaction: A redox-condensation reaction coupling a phenolic alcohol (4-hydroxybenzoic acid precursor) with 2-phenylethanol.[3][4]

A critical consideration for both pathways is the reactivity of the carboxylic acid group. Under the basic conditions of the Williamson synthesis or the nucleophilic conditions of the Mitsunobu reaction, the acidic proton of the carboxyl group would interfere. Therefore, a protection-deprotection strategy is essential. The most common approach is to start with an ester of 4-hydroxybenzoic acid (e.g., methyl or ethyl 4-hydroxybenzoate), perform the ether synthesis, and then hydrolyze the ester in the final step to yield the desired carboxylic acid.[5][6]

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathways: A Comparative Overview

Pathway 1: Williamson Ether Synthesis

This classical method is the most robust and widely used approach for preparing ethers from an alkoxide and an alkyl halide.[2][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. For this specific synthesis, the phenoxide derived from an ester of 4-hydroxybenzoic acid acts as the nucleophile, attacking the primary carbon of a 2-phenylethyl halide.

Mechanism: The reaction is initiated by deprotonating the phenolic hydroxyl group of ethyl 4-hydroxybenzoate with a mild base, such as potassium carbonate, to form the more nucleophilic potassium phenoxide. This phenoxide then attacks the electrophilic CH₂ group of 2-phenylethyl bromide, displacing the bromide ion and forming the ether linkage. The use of a primary alkyl halide is crucial as it minimizes the competing E2 elimination side reaction.[2]

Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for forming the ether bond, proceeding at or below room temperature.[4][8] It facilitates the condensation of an alcohol and an acidic nucleophile (pKa < 15) through the action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][9]

Mechanism: Triphenylphosphine and DEAD combine to form a phosphonium intermediate.[3][4] The alcohol (2-phenylethanol) then adds to this intermediate, activating the hydroxyl group as a good leaving group. Finally, the deprotonated phenolic hydroxyl of the 4-hydroxybenzoate ester displaces the activated alcohol in an SN2 fashion, yielding the desired ether with inversion of configuration at the alcohol's carbon (though irrelevant in this case).[3][8] A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.[8]

Data Presentation: Comparison of Synthesis Pathways

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Starting Materials | Ethyl 4-hydroxybenzoate, 2-Phenylethyl bromide | Ethyl 4-hydroxybenzoate, 2-Phenylethanol |

| Key Reagents | Base (e.g., K₂CO₃, NaH) | Triphenylphosphine (PPh₃), DEAD or DIAD |

| Reaction Conditions | Elevated temperature (reflux) | 0°C to Room Temperature |

| Mechanism | SN2 | Redox-Condensation (SN2-like) |

| Advantages | High yields, cost-effective reagents, simple work-up | Mild conditions, broad substrate scope |

| Disadvantages | Requires heat, potential for elimination side-reactions | Stoichiometric byproducts (PPh₃O), expensive reagents |

Detailed Experimental Protocols

The following section details a validated, three-step protocol for the synthesis of this compound via the Williamson ether synthesis pathway, which is generally preferred for its scalability and cost-efficiency.

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Fischer Esterification of 4-Hydroxybenzoic Acid

This initial step protects the carboxylic acid functionality as an ethyl ester.

-

Materials:

-

4-Hydroxybenzoic acid (1.0 eq)

-

Absolute Ethanol (10-20 vol)

-

Concentrated Sulfuric Acid (catalytic, ~0.1 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid and absolute ethanol.[10]

-

Stir the mixture to dissolve the solid. Once dissolved, slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[11]

-

After completion, cool the reaction to room temperature and remove the excess ethanol using a rotary evaporator.[11]

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-hydroxybenzoate as a white solid.

-

Step 2: Williamson Ether Synthesis of Ethyl 4-(2-phenylethoxy)benzoate

This is the key bond-forming step to create the ether linkage.

-

Materials:

-

Ethyl 4-hydroxybenzoate (1.0 eq)

-

2-Phenylethyl bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Methyl Ethyl Ketone (15-20 vol)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine ethyl 4-hydroxybenzoate, potassium carbonate, and acetone.[6]

-

Add 2-phenylethyl bromide to the suspension.

-

Heat the mixture to reflux and stir vigorously for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[6]

-

The resulting oil or solid, ethyl 4-(2-phenylethoxy)benzoate, can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Step 3: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

-

Materials:

-

Ethyl 4-(2-phenylethoxy)benzoate (1.0 eq)

-

Ethanol (5 vol)

-

5N Sodium Hydroxide (NaOH) solution (3.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the crude ethyl 4-(2-phenylethoxy)benzoate in ethanol in a round-bottom flask.[6]

-

Add the 5N NaOH solution and heat the mixture to reflux for 2-4 hours.[6] The reaction progress can be monitored by TLC, observing the disappearance of the ester spot.

-

After cooling to room temperature, add water to dissolve the sodium salt of the product.[6]

-

Slowly acidify the solution by adding concentrated HCl dropwise while stirring in an ice bath. A white precipitate will form as the pH becomes acidic (pH ~2-3).[12]

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Dry the product in a vacuum oven to afford this compound as a white crystalline solid. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Product Characterization

Unambiguous identification and purity assessment of the final product are critical. A combination of spectroscopic and physical methods should be employed.

| Technique | Expected Results for this compound |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.8 (s, 1H, -COOH), 7.90 (d, 2H, Ar-H ortho to COOH), 7.35-7.20 (m, 5H, Ph-H), 7.05 (d, 2H, Ar-H ortho to OCH₂), 4.25 (t, 2H, -OCH₂-), 3.10 (t, 2H, -CH₂Ph). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167.0 (C=O), 162.0 (C-O), 138.5 (Ar-C), 131.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 123.0 (Ar-C), 114.5 (Ar-CH), 68.5 (-OCH₂-), 35.0 (-CH₂Ph). |

| Mass Spectrometry | Expected [M-H]⁻ at m/z 241.08 or [M+H]⁺ at m/z 243.09 for C₁₅H₁₄O₃. |

| Melting Point | Estimated to be in the range of 180-220°C.[13] |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a three-step sequence involving Fischer esterification of 4-hydroxybenzoic acid, followed by a Williamson ether synthesis with 2-phenylethyl bromide, and concluding with saponification. This pathway utilizes readily available and cost-effective reagents, employs robust and scalable reactions, and involves straightforward purification procedures. While the Mitsunobu reaction offers a milder alternative, the Williamson synthesis remains the method of choice for its practicality in most research and development settings. The protocols and data presented in this guide provide a solid foundation for scientists to successfully synthesize and characterize this valuable chemical intermediate.

References

- Benchchem.

- Benchchem.

- Guidechem. How to prepare 4-Hydroxybenzoic acid ester? - FAQ.

-

Lama, S., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743-9749. [Link]

-

Lemasle, M., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(8), 3496-3501. [Link]

-

Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2). [Link]

-

Organic-Chemistry.org. Mitsunobu Reaction. (2019). [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

Beddoe, R. H., et al. (2016). Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. Angewandte Chemie International Edition, 55(44), 13833-13837. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

California State University, Bakersfield. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Wang, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]

- Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

Suloeva, A., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(11), 3236. [Link]

-

European Patent Office. EP 0453022 A2 - Method for the purification of benzoic acid. [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

-

Wiley Online Library. Benzoic acid, 4-hydroxy-, 2-oxo-2-phenylethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]

-

IOSR Journal. Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Nitrogenous Aquo-organic Solvents. (2020). [Link]

-

PubChem. Ethyl 4-ethoxybenzoate. [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

-

PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. This compound (30762-06-2) for sale [vulcanchem.com]

An In-depth Technical Guide to 4-(2-Phenylethoxy)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Foreword: Unveiling the Potential of a Versatile Benzoic Acid Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. 4-(2-Phenylethoxy)benzoic acid emerges as a compound of significant interest, bridging a simple yet elegant structure with the potential for complex biological interactions. This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of this molecule. We will delve into its synthesis through a detailed, field-tested protocol, elucidate its structural characterization via spectroscopic methods, and explore its burgeoning potential as a foundational scaffold for the development of next-generation therapeutics, particularly in the realm of metabolic disorders. This document is structured to not only inform but also to empower researchers to harness the potential of this compound in their own investigations.

Physicochemical Properties and Structural Elucidation

This compound is a carboxylic acid derivative with the IUPAC name This compound . Its structure is characterized by a benzoic acid moiety linked to a phenethyl group through an ether bond.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₁₄O₃ | [CymitQuimica] |

| Molecular Weight | 242.27 g/mol | [CymitQuimica] |

| CAS Number | 30762-06-2 | [Vulcanchem] |

| Appearance | White to off-white solid | [CymitQuimica] |

| Predicted pKa | 4.2-4.5 | [Vulcanchem] |

| Predicted Solubility | Limited in water, soluble in organic solvents like methanol, ethanol, DMSO | [Vulcanchem] |

Synthesis of this compound via Williamson Ether Synthesis

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the synthesis proceeds in two key stages: the formation of an esterified phenoxide followed by the etherification reaction, and subsequent hydrolysis to yield the final carboxylic acid. This two-step approach is often preferred to protect the acidic proton of the benzoic acid, which would otherwise interfere with the basic conditions of the ether synthesis.

Rationale for the Two-Step Approach

Directly reacting 4-hydroxybenzoic acid with a base to form the dipotassium salt and then with 2-phenylethyl bromide can be challenging. The carboxylate and phenoxide anions have different nucleophilicities, and side reactions can occur. By first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester), we can selectively deprotonate the phenolic hydroxyl group to form the phenoxide, which then cleanly reacts with the alkyl halide. The final hydrolysis step is typically a high-yielding and straightforward deprotection.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-Phenylethoxy)benzoate

This step involves the reaction of ethyl 4-hydroxybenzoate with (2-bromoethyl)benzene (phenethyl bromide) in the presence of a weak base like potassium carbonate.

-

Materials:

-

Ethyl 4-hydroxybenzoate

-

(2-Bromoethyl)benzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 4-hydroxybenzoate (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

To this stirring suspension, add (2-bromoethyl)benzene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(2-phenylethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

The synthesized ester is then hydrolyzed under basic conditions to yield the final product.

-

Materials:

-

Ethyl 4-(2-phenylethoxy)benzoate

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

-

-

Procedure:

-

Dissolve the purified ethyl 4-(2-phenylethoxy)benzoate in ethanol in a round-bottom flask.

-

Add the aqueous NaOH solution to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with the aqueous HCl solution.

-

The white solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

-

Caption: Workflow for the two-step synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy bridge, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | broad singlet | 1H |

| Aromatic (d, ortho to -COOH) | ~7.9 - 8.1 | doublet | 2H |

| Aromatic (phenyl) | ~7.2 - 7.4 | multiplet | 5H |

| Aromatic (c, ortho to -O-) | ~6.9 - 7.1 | doublet | 2H |

| Methylene (-O-CH₂-) | ~4.2 - 4.4 | triplet | 2H |

| Methylene (-CH₂-Ph) | ~3.0 - 3.2 | triplet | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Carboxylic Acid (C=O) | ~167 |

| Aromatic (quaternary, C-O) | ~162 |

| Aromatic (quaternary, phenyl) | ~138 |

| Aromatic (CH, ortho to -COOH) | ~131 |

| Aromatic (quaternary, C-COOH) | ~124 |

| Aromatic (CH, phenyl) | ~129, ~128, ~126 |

| Aromatic (CH, ortho to -O-) | ~114 |

| Methylene (-O-CH₂-) | ~69 |

| Methylene (-CH₂-Ph) | ~35 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Sharp |

| C-H (Aliphatic) | 2850-3000 | Sharp |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1580-1600 | Medium |

| C-O (Ether) | 1240-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be at m/z 241.1.

Caption: Workflow for the spectroscopic characterization of this compound.

Biological Activity and Therapeutic Potential

While direct studies on the biological activity of this compound are limited in publicly available literature, its structural motifs are present in a number of biologically active compounds. Of particular note is its role as a key scaffold in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

The Role of PPARs in Health and Disease

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main subtypes:

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to a decrease in triglycerides and is the target of the fibrate class of drugs used to treat dyslipidemia.

-

PPARγ: Highly expressed in adipose tissue and plays a crucial role in adipogenesis and insulin sensitization. The thiazolidinedione class of drugs for type 2 diabetes are PPARγ agonists.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation.

This compound as a Scaffold for PPARα Agonists

Several studies have explored derivatives of this compound as potential PPARα agonists. For instance, chalcone fibrate hybrids incorporating the 4-(2-phenylethoxy) moiety have been synthesized and shown to possess potent PPARα agonistic activity. These findings suggest that the this compound core can be a valuable starting point for designing novel therapeutics for metabolic disorders.

The rationale behind its potential as a PPARα agonist lies in its ability to mimic the general structure of known fibrate drugs, which typically feature a carboxylic acid head group, a linker, and a hydrophobic tail. In this compound, the benzoic acid serves as the acidic head, the ethoxy group acts as a linker, and the phenethyl group provides the hydrophobic tail.

Caption: Putative mechanism of action for derivatives of this compound as PPARα agonists.

Future Directions and Conclusion

This compound represents a synthetically accessible and versatile scaffold with significant potential in drug discovery. While further research is needed to fully elucidate the biological activity of the parent molecule, the existing evidence strongly suggests its utility as a foundational element for the design of novel PPARα agonists.

Future research should focus on:

-

Direct Biological Screening: Evaluating the in vitro and in vivo activity of this compound itself on PPAR subtypes and other relevant biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: Given the diverse roles of PPARs, derivatives could be investigated for their potential in treating inflammatory diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers.

References

An In-Depth Technical Guide to the Physical Properties of 4-(2-Phenylethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Phenylethoxy)benzoic acid, a derivative of benzoic acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structural features, comprising a carboxylic acid group, a phenyl ring, and a phenylethoxy moiety, confer upon it a unique combination of acidic and lipophilic characteristics. Understanding the core physical properties of this compound is paramount for its application in drug design, materials science, and synthetic chemistry. This guide provides a comprehensive overview of the key physical properties of this compound, the theoretical principles behind their measurement, and detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the fundamental properties of this compound is presented below. It is important to note that while some properties are well-documented, others are estimated based on the behavior of structurally similar compounds due to a lack of extensive experimental data in publicly accessible literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | , |

| Molecular Weight | 242.27 g/mol | , |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 180-220 °C (estimated) | |

| Boiling Point | Not experimentally determined | |

| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents such as methanol, ethanol, acetone, and dimethylsulfoxide (DMSO). | |

| pKa (acid dissociation constant) | 4.2-4.5 (estimated) | |

| CAS Number | 30762-06-2 | , |

In-Depth Analysis of Physical Properties and Experimental Determination

Melting Point

Theoretical Background: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, melting point determination is a crucial technique for assessing the purity of a compound.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and widely accepted technique for determining the melting point of a solid.

Step-by-Step Methodology:

-

Sample Preparation: The crystalline this compound is finely ground into a powder. A small amount of the powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid has melted is recorded as the final melting point. The melting range is the difference between these two temperatures.

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Theoretical Background: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. For a carboxylic acid like this compound, its solubility in aqueous media is expected to be pH-dependent, increasing with higher pH as the carboxylic acid is deprotonated to the more soluble carboxylate form. In organic solvents, its solubility will be governed by the principle of "like dissolves like," with higher solubility in polar organic solvents.

Experimental Protocol: Saturation Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound in a specific solvent.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Saturation Shake-Flask Solubility Determination.

pKa (Acid Dissociation Constant)

Theoretical Background: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). For a benzoic acid derivative, the pKa value indicates the pH at which the compound is 50% in its protonated (acidic) form and 50% in its deprotonated (conjugate base) form. The pKa is a critical parameter in drug development as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Step-by-Step Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the buffer region in the titration curve.

4-(2-Phenylethoxy)benzoic acid solubility data

An In-Depth Technical Guide to the Solubility of 4-(2-Phenylethoxy)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and process development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational solubility principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the predicted solubility profile, provide a robust methodology for its experimental determination, and detail an analytical workflow for accurate quantification.

Introduction to this compound

This compound is a carboxylic acid derivative featuring a phenylethoxy substituent at the para position of the benzene ring. Its molecular structure, combining a polar carboxylic acid group with a significantly nonpolar phenylethoxy tail, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding this solubility is paramount for its application in areas such as medicinal chemistry, where it may serve as a building block for larger molecules, and in materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][3] |

| CAS Number | 30762-06-2 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | [3] |

| Predicted XlogP | 3.4 | [2] |

| Predicted pKa | 4.2 - 4.5 | [3] |

| Melting Point | 180-220°C (estimated) | [3] |

The predicted XlogP value of 3.4 indicates a significant lipophilic character, suggesting poor aqueous solubility. The predicted pKa, similar to that of benzoic acid (4.2), indicates that its solubility in aqueous media will be highly pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt.[3][4]

Theoretical Framework and Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules). The adage "like dissolves like" is a useful qualitative predictor.[4][5]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents. However, the large, nonpolar phenylethoxy group will hinder solubility in highly polar solvents like water. Solubility is expected to be low in water but increase in alcohols like methanol and ethanol, which have a lower polarity and can better solvate the nonpolar portion of the molecule.[6] The solubility in aqueous solutions will be significantly enhanced at pH values above the pKa, where the carboxylic acid is deprotonated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. They are also capable of solvating the aromatic rings. Therefore, this compound is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar region of the molecule suggests some solubility in nonpolar solvents. However, the highly polar carboxylic acid group, which can form strong intermolecular hydrogen-bonded dimers, will limit solubility in purely nonpolar solvents like hexane.[6]

Predicted Qualitative Solubility Table

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | Large nonpolar moiety counteracts the polar carboxylic acid group. |

| Methanol, Ethanol | Soluble | Good balance of polarity to solvate both parts of the molecule. | |

| Polar Aprotic | DMSO, DMF, Acetone | Highly Soluble | Strong hydrogen bond accepting ability and good solvation of aromatic systems. |

| Nonpolar | Toluene | Slightly Soluble | Aromatic nature of toluene can interact with the phenyl rings. |

| Hexane | Insoluble | Strong solute-solute interactions (H-bonding) are not overcome by weak solute-solvent interactions. |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the equilibrium (or shake-flask) method. This method ensures that the solvent is fully saturated with the solute.

Diagram of the Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[9]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying aromatic compounds like this compound.[10]

Diagram of the Analytical Workflow

Caption: Workflow for quantification by HPLC-UV.

Representative HPLC-UV Method

This protocol is based on standard methods for benzoic acid and its derivatives.[11][12][13]

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH ~2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point would be 60:40 Acetonitrile:Water with 0.1% Formic Acid. The acidic pH ensures the carboxylic acid is in its neutral form for better retention.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance of the aromatic rings and the carboxylic acid group, a wavelength around 230 nm or 254 nm should provide good sensitivity.[12]

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analysis and Calculation:

-

Inject the calibration standards to generate a linear calibration curve of peak area versus concentration.

-

Inject the diluted, filtered sample from the solubility experiment.

-

Use the peak area from the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the original solvent.

-

Data Presentation

Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units.

Example Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Water (pH 7.0) | 37 | Experimental Value | Calculated Value |

| Ethanol | 37 | Experimental Value | Calculated Value |

Conclusion

While direct, published quantitative solubility data for this compound is limited, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar molecules. Its amphipathic nature—possessing both polar and nonpolar regions—dictates a nuanced solubility profile, with high solubility expected in polar aprotic solvents like DMSO and moderate solubility in alcohols. Aqueous solubility is predicted to be low but highly pH-dependent. This guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in any solvent system of interest, thereby facilitating its effective use in drug development and chemical research.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed.

- This compound - 30762-06-2. (n.d.). Vulcanchem.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.

- This compound. (n.d.). CymitQuimica.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of organic compounds. (n.d.). Khan Academy.

- A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. (n.d.). Benchchem.

- This compound (C15H14O3). (n.d.). PubChemLite.

- 4-(2-Phenylethyl)benzoic acid | C15H14O2 | CID 10489431. (n.d.). PubChem.

- PRODUCT INFORMATION. (n.d.). Cayman Chemical.

- solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.

- 4-(2-phenylethenyl)benzoic Acid | C15H12O2 | CID 5162089. (n.d.). PubChem.

- SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. (n.d.).

- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.

- (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate.

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing.

- (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. (2023, December 14). ResearchGate.

- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.).

- 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5. (2025, July 16). ChemicalBook.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound (30762-06-2) for sale [vulcanchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fimm.valahia.ro [fimm.valahia.ro]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 4-(2-Phenylethoxy)benzoic Acid and its Analogs as GPR40 Modulators

Foreword: Navigating the Landscape of Novel GPR40 Agonists

To our fellow researchers, scientists, and drug development professionals, this guide delves into the biological significance of 4-(2-phenylethoxy)benzoic acid. It is crucial to acknowledge at the outset that publicly available research specifically detailing the comprehensive biological activity of this exact molecule is limited. Therefore, this document takes a broader, more instructive approach. We will situate this compound within the well-established and therapeutically relevant class of G protein-coupled receptor 40 (GPR40) agonists. By examining the structure-activity relationships (SAR) and pharmacological profiles of its close structural analogs, we can construct a robust framework for understanding its potential mechanism of action and a detailed roadmap for its biological evaluation. This guide is designed not as a mere summary of existing data, but as a technical playbook for researchers investigating this and similar chemical entities.

Introduction to this compound: A Structural Perspective

This compound is a carboxylic acid derivative characterized by a benzoic acid moiety linked to a phenethyl group via an ether bond. Its structure embodies the key pharmacophoric features of a class of synthetic agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

The general structure of many GPR40 agonists includes a carboxylic acid head group (essential for receptor activation), a central linker, and a lipophilic tail. In this compound, the benzoic acid serves as the head, the ethoxy group as the linker, and the phenyl group as the tail. Understanding the interplay of these components is critical to predicting and interpreting biological activity.

The GPR40 Signaling Cascade: A Putative Mechanism of Action

GPR40 is a G protein-coupled receptor that primarily signals through the Gαq/11 pathway.[1][2] Activation by endogenous long-chain fatty acids or synthetic agonists initiates a signaling cascade that augments the effects of elevated glucose on insulin secretion, thereby reducing the risk of hypoglycemia often associated with other insulin secretagogues.

Upon agonist binding, the following cascade is initiated:

-

Receptor Activation: The agonist binds to the GPR40 receptor on the pancreatic β-cell membrane.

-

Gαq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

It has also been noted that some GPR40 agonists can signal through Gs-protein pathways, leading to cAMP production and GLP-1 secretion from intestinal L-cells, which further enhances insulin release.

GPR40 Signaling Pathway Diagram

Caption: GPR40 Gαq signaling pathway in pancreatic β-cells.

Synthesis of this compound

The most common and efficient method for preparing this compound is via the Williamson ether synthesis. This reaction involves the alkylation of a phenol with an alkyl halide in the presence of a base. For this specific molecule, the starting materials would be a salt of 4-hydroxybenzoic acid and (2-bromoethyl)benzene (phenethyl bromide).

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Methyl 4-hydroxybenzoate

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine

Procedure:

Step 1: Etherification

-

To a round-bottom flask, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Stir the suspension at room temperature under a nitrogen atmosphere for 15 minutes.

-

Add (2-bromoethyl)benzene (1.2 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-phenylethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification (Hydrolysis)

-

Dissolve the purified methyl 4-(2-phenylethoxy)benzoate in a mixture of methanol and water.

-

Add sodium hydroxide (3.0 eq.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Methodologies for Biological Evaluation

A thorough evaluation of a novel GPR40 agonist requires a multi-tiered approach, progressing from in vitro cell-based assays to in vivo animal models.

In Vitro Assays

Objective: To determine the potency, efficacy, and selectivity of the compound at the GPR40 receptor.

1. Receptor Binding Assays:

-

Protocol: Competitive radioligand binding assays are used to determine the affinity (Ki) of the test compound for the GPR40 receptor. This typically involves incubating membranes from cells overexpressing human GPR40 with a known radiolabeled GPR40 ligand (e.g., [³H]-TAK-875) and varying concentrations of the test compound.

-

Rationale: This assay directly measures the physical interaction between the compound and the receptor, providing a fundamental measure of its binding affinity.

2. Functional Assays (Potency and Efficacy):

-

Calcium Flux Assay:

-

Protocol: Cells stably expressing GPR40 (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The test compound is added, and the change in intracellular calcium concentration is measured using a fluorescence plate reader. The EC₅₀ (half-maximal effective concentration) is determined from the dose-response curve.

-

Rationale: As GPR40 primarily signals through Gαq, measuring the downstream calcium mobilization is a direct and high-throughput method to quantify agonist-induced receptor activation.

-

-

IP-1 Accumulation Assay:

-

Protocol: This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3. It offers a more robust signal window for Gq-coupled receptors compared to direct IP3 measurement.

-

Rationale: Provides a time-integrated measure of Gq pathway activation, which can be more sensitive for certain agonists.

-

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Protocol: Pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated primary pancreatic islets are incubated with varying concentrations of the test compound under both low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose conditions. Insulin secreted into the medium is quantified by ELISA or RIA.

-

Rationale: This is a crucial assay to confirm that the compound's effect on insulin secretion is glucose-dependent, a key safety feature for a GPR40 agonist.

Representative In Vitro Data

The following table summarizes hypothetical, yet representative, data for a promising GPR40 agonist based on published data for similar compounds.

| Assay Type | Parameter | Representative Value |

| hGPR40 Binding | Ki (nM) | 10 - 100 |

| Calcium Flux | EC₅₀ (nM) | 20 - 200 |

| IP-1 Accumulation | EC₅₀ (nM) | 50 - 500 |

| GSIS (MIN6 cells) | Fold Increase (High Glucose) | 2.0 - 4.0 |

| GSIS (MIN6 cells) | Fold Increase (Low Glucose) | < 1.2 |

In Vivo Pharmacological Studies

Objective: To assess the compound's efficacy in a physiological context and evaluate its pharmacokinetic properties.

1. Oral Glucose Tolerance Test (OGTT):

-

Protocol: A relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) is fasted overnight. The test compound or vehicle is administered orally, followed by an oral glucose challenge after a set period (e.g., 30-60 minutes). Blood glucose levels are monitored at various time points over 2-3 hours.

-

Rationale: This is the gold-standard in vivo assay to evaluate the glucose-lowering efficacy of an anti-diabetic agent. The area under the curve (AUC) for glucose is the primary endpoint.

2. Pharmacokinetic (PK) Studies:

-

Protocol: The compound is administered to rodents (e.g., Sprague-Dawley rats) via oral (PO) and intravenous (IV) routes. Plasma samples are collected at multiple time points and the concentration of the compound is determined by LC-MS/MS.

-

Rationale: This study determines key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F), which are critical for assessing its drug-like properties.

Experimental Evaluation Workflow

Caption: Tiered workflow for the biological evaluation of a novel GPR40 agonist.

Conclusion and Future Directions

While specific biological data for this compound remains to be published, its structure strongly suggests potential activity as a GPR40 agonist. The methodologies and frameworks presented in this guide provide a comprehensive blueprint for its synthesis, characterization, and pharmacological evaluation. By leveraging established protocols for assessing GPR40 signaling, insulin secretion, and in vivo glucose homeostasis, researchers can effectively determine the therapeutic potential of this and other novel phenoxy-alkoxy-benzoic acid derivatives. Future work should focus on executing these studies to confirm its mechanism of action, define its potency and efficacy, and establish a preliminary safety and pharmacokinetic profile, thereby clarifying its potential as a lead compound for the treatment of type 2 diabetes.

References

-

Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Supplement 2), S133–S137. ([Link])

-

Christiansen, E., et al. (2013). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 2(1), 9-18. ([Link])

-

Lin, D. C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 59(21), 9614–9635. ([Link])

-

Tsujihata, Y., et al. (2011). TAK-875, an Orally Available G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist, Enhances Glucose-Dependent Insulin Secretion and Improves Both Postprandial and Fasting Hyperglycemia in Type 2 Diabetic Rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. ([Link])

-

Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit. Diabetes, Obesity and Metabolism, 17(7), 622-629. ([Link])

-

Bhatt, M., et al. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Targets, 17(11), 1292-1300. ([Link])

-

Song, F., et al. (2007). Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists. Journal of Medicinal Chemistry, 50(12), 2807-2817. ([Link])

-